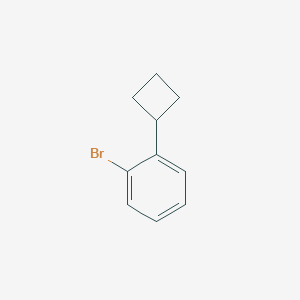

1-Bromo-2-cyclobutylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-cyclobutylbenzene is a chemical compound with the CAS Number: 1353854-80-4 . It has a molecular weight of 211.1 and is typically stored at room temperature . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-cyclobutylbenzene is1S/C10H11Br/c11-10-7-2-1-6-9 (10)8-4-3-5-8/h1-2,6-8H,3-5H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and a cyclobutyl group attached to it. Physical And Chemical Properties Analysis

1-Bromo-2-cyclobutylbenzene is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Chemical Synthesis

“1-Bromo-2-cyclobutylbenzene” is a chemical compound used in scientific research. It has unique properties that make it valuable for various applications. It is often used as a starting material or intermediate in the synthesis of more complex organic compounds .

Cycloaddition Reactions

The compound has been studied in the context of [3 + 2] cycloaddition reactions . The regioselectivity and the mechanism of these reactions were investigated under the molecular electron density theory (MEDT) at the B3LYP/6-311++G(d,p) computational level .

Drug Discovery

“1-Bromo-2-cyclobutylbenzene” has potential applications in drug discovery. For instance, it has been studied for its efficiency against SARS-CoV-2 . According to the docking analysis, the study concludes that 5-(p-bromophenyl)-3-phenyl-2-isoxazoline shows better interactions for the inhibition of SARS-CoV-2 in comparison to chloroquine .

Material Science

In the field of material science, “1-Bromo-2-cyclobutylbenzene” could be used in the development of new materials with unique properties. Its unique structure and reactivity could be leveraged to create materials with specific characteristics .

Analytical Chemistry

“1-Bromo-2-cyclobutylbenzene” can also be used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for this purpose .

Environmental Science

In environmental science, “1-Bromo-2-cyclobutylbenzene” could be used in studies related to the fate and transport of organic pollutants. Its bromine atom makes it detectable and trackable in various environmental matrices .

Mecanismo De Acción

Target of Action

1-Bromo-2-cyclobutylbenzene is a chemical compound that primarily targets the carbon-carbon bond formation in organic chemistry reactions . It is often used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium, which is a key step in Suzuki–Miyaura coupling reactions . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group and facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 1-Bromo-2-cyclobutylbenzene is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The molecular effect of 1-Bromo-2-cyclobutylbenzene’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . On a cellular level, this can lead to the production of new molecules, contributing to various biochemical processes .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-cyclobutylbenzene can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura coupling reaction to occur .

Propiedades

IUPAC Name |

1-bromo-2-cyclobutylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQZIMXWWOLJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-cyclobutylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)